

physical and chemical properties of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-5-nitrophenol

Cat. No.: B1281876

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An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **2-Bromo-4-fluoro-5-nitrophenol** (CAS No: 84478-87-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Properties and Data

2-Bromo-4-fluoro-5-nitrophenol is a halogenated and nitrated phenolic compound. Its unique substitution pattern makes it a versatile intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4-fluoro-5-nitrophenol** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ BrFNO ₃	[1][2]
Molecular Weight	235.99 g/mol	[2]
Appearance	Yellow crystalline powder	[1]
Melting Point	124-130 °C	[1]
Boiling Point	355.4 °C at 760 mmHg	[1]
Density	2.04 g/cm ³	[1]
Solubility	Soluble in organic solvents such as ethanol and acetone.	[1]
CAS Number	84478-87-5	[2]

Spectroscopic Data (Predicted)

While specific experimental spectra for **2-Bromo-4-fluoro-5-nitrophenol** are not readily available in the public domain, the following are predicted key spectroscopic features based on the analysis of structurally similar compounds.

Technique	Predicted Features
^1H NMR	Aromatic protons would exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups.
^{13}C NMR	The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached functional groups. The carbon attached to the bromine would be in the range of 110-120 ppm, while the carbon attached to the fluorine would show a large coupling constant ($^1\text{JC-F}$).
IR Spectroscopy	Characteristic peaks would include a broad O-H stretch for the phenolic hydroxyl group (around $3200\text{-}3600\text{ cm}^{-1}$), strong asymmetric and symmetric N-O stretches for the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively), C-Br stretch (around $500\text{-}600\text{ cm}^{-1}$), and C-F stretch (around $1000\text{-}1300\text{ cm}^{-1}$).
Mass Spectrometry	The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the nitro group, bromine atom, and other small molecules.

Synthesis and Reactivity

Synthetic Protocol

2-Bromo-4-fluoro-5-nitrophenol can be synthesized via the nitration of 2-bromo-4-fluorophenol. The following is a representative experimental protocol.

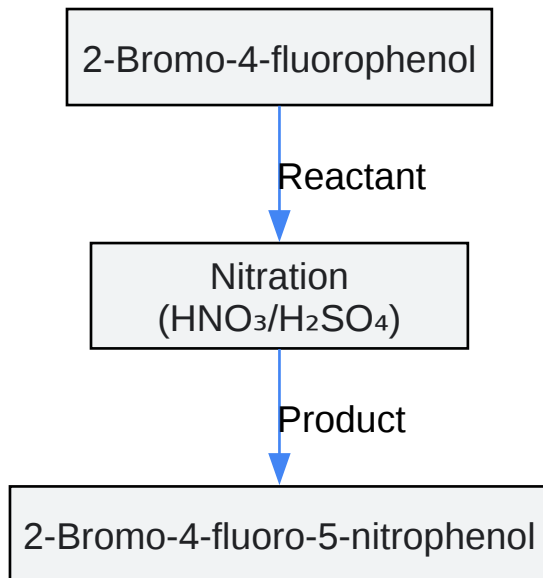
Materials:

- 2-Bromo-4-fluorophenol
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Water
- Organic solvent (e.g., dichloromethane)

Procedure:

- In a reaction flask, dissolve 2-bromo-4-fluorophenol in a minimal amount of concentrated sulfuric acid at 0-5 °C with constant stirring.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.
- Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
- Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Bromo-4-fluoro-5-nitrophenol**.

Synthetic Workflow for 2-Bromo-4-fluoro-5-nitrophenol

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Caption: A simplified workflow for the synthesis of **2-Bromo-4-fluoro-5-nitrophenol**.

Reactivity Profile

The reactivity of **2-Bromo-4-fluoro-5-nitrophenol** is governed by the interplay of its functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. The hydroxyl group can undergo typical phenolic reactions, such as etherification and esterification. The bromine and fluorine atoms can also be displaced under certain reaction conditions, although the fluorine atom is generally less reactive towards nucleophilic displacement than the other halogens in this context.

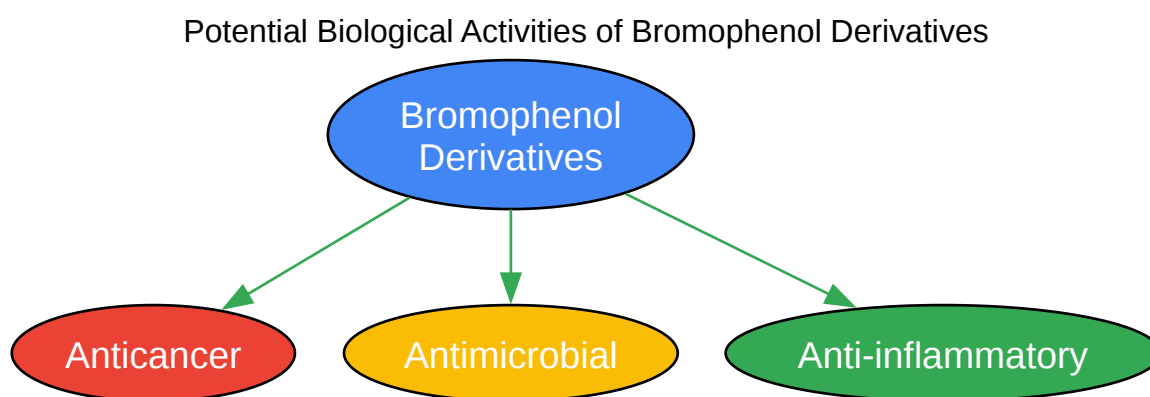
Biological and Pharmacological Relevance

While specific biological activities of **2-Bromo-4-fluoro-5-nitrophenol** are not extensively documented, derivatives of bromophenols have garnered significant interest in medicinal chemistry. Research has indicated that various bromophenol derivatives exhibit a range of biological activities, including:

- **Anticancer Properties:** Some bromophenol-containing compounds have demonstrated cytotoxicity against various cancer cell lines.

- **Antimicrobial Activity:** The presence of halogen and nitro groups can impart antimicrobial properties to aromatic compounds.
- **Anti-inflammatory Effects:** Certain phenolic compounds are known to possess anti-inflammatory properties.

The biological activity of nitroaromatic compounds is often linked to their ability to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.



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Caption: Potential therapeutic applications of bromophenol derivatives.

Analytical Methodologies

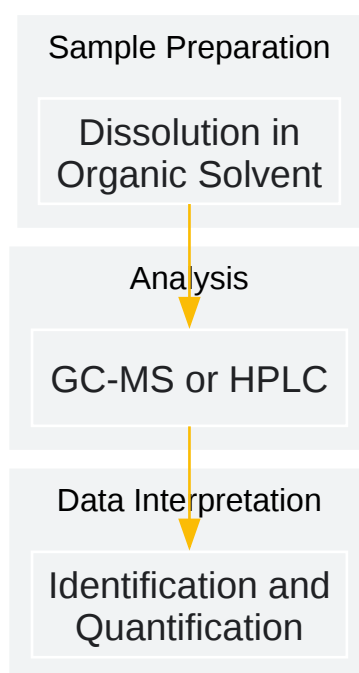
The analysis of **2-Bromo-4-fluoro-5-nitrophenol** can be performed using standard analytical techniques.

Chromatographic Analysis

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a suitable method for the separation and identification of **2-Bromo-4-fluoro-5-nitrophenol**. A typical protocol would involve:
 - **Sample Preparation:** Dissolving the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

- GC Separation: Using a capillary column (e.g., DB-5) with a suitable temperature program to separate the compound from any impurities.
- MS Detection: Electron ionization (EI) at 70 eV would lead to a characteristic fragmentation pattern, allowing for structural confirmation.
- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for the quantification and purity assessment of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would be a suitable starting point for method development.

Analytical Workflow for 2-Bromo-4-fluoro-5-nitrophenol



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Caption: A general workflow for the analysis of **2-Bromo-4-fluoro-5-nitrophenol**.

Safety and Handling

2-Bromo-4-fluoro-5-nitrophenol should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[2]

Conclusion

2-Bromo-4-fluoro-5-nitrophenol is a valuable chemical intermediate with a range of potential applications in organic synthesis and medicinal chemistry. This guide has provided a summary of its core properties, synthetic methodologies, potential biological relevance, and analytical techniques. Further research into the specific biological activities and reaction mechanisms of this compound is warranted to fully explore its potential.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-4-fluoro-5-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281876#physical-and-chemical-properties-of-2-bromo-4-fluoro-5-nitrophenol]

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